

Ethyltriphenylphosphonium Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE**

Cat. No.: **B1333397**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **ethyltriphenylphosphonium chloride**, a versatile quaternary phosphonium salt widely utilized in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application in the Wittig reaction, and elucidates its mechanism of action as a phase-transfer catalyst.

Core Properties and Specifications

Ethyltriphenylphosphonium chloride, with the CAS Number 896-33-3, is a white to off-white crystalline solid.^{[1][2][3]} It is a key reagent in various chemical transformations, most notably the Wittig reaction for the synthesis of alkenes.^[4] The compound is hygroscopic and should be stored under an inert atmosphere.^{[2][5]}

Physicochemical Data

Property	Value	References
CAS Number	896-33-3	[1] [5] [6] [7]
Molecular Formula	C ₂₀ H ₂₀ ClP	[1] [2] [6]
Molecular Weight	326.80 g/mol	[1] [2] [8]
Appearance	White to almost white crystalline powder	[1] [2]
Melting Point	240-245 °C	[1] [2] [5]
Solubility	Soluble in methanol, water, and alcohol. [1] [5] [9]	
Purity	Typically >98.0% (HPLC)	[1] [2]

Safety and Handling

Ethyltriphenylphosphonium chloride is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[\[8\]](#)[\[10\]](#)[\[11\]](#) Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. [\[10\]](#) It is sensitive to light and hygroscopic, necessitating storage in a cool, dark, and dry place under an inert atmosphere.[\[1\]](#)[\[12\]](#) In case of fire, hazardous decomposition products may include carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas. [\[12\]](#)

Experimental Protocols

Synthesis of Ethyltriphenylphosphonium Chloride

A common method for the preparation of **ethyltriphenylphosphonium chloride** involves the reaction of triphenylphosphine with chloroethane.[\[1\]](#)

Materials:

- Triphenylphosphine
- Chloroethane

- Acetonitrile (or other suitable organic solvent like acetone or ethanol)[[1](#)]
- Pressure reactor
- Centrifuge
- Drying oven

Procedure:

- In a pressure reactor, combine triphenylphosphine and acetonitrile.[[1](#)]
- Add chloroethane dropwise to the mixture. The molar ratio of triphenylphosphine to chloroethane is typically between 1:1 and 1:2.[[1](#)]
- Seal the reactor and heat the mixture to 120-160 °C, adjusting the pressure to 8-12 kg/cm². [[1](#)]
- Maintain these conditions for 30-40 hours.[[1](#)]
- After the reaction is complete, cool the reactor to room temperature and reduce the pressure to normal atmospheric pressure.[[1](#)]
- Centrifuge the resulting mixture to separate the solid product.[[1](#)]
- Dry the collected solid in an oven at 100-105 °C for 8-24 hours to obtain **ethyltriphenylphosphonium chloride**.[[1](#)]
- For higher purity, the product can be recrystallized from a suitable solvent like acetonitrile.[[1](#)]

The Wittig Reaction: Synthesis of an Alkene

Ethyltriphenylphosphonium chloride is a precursor to the corresponding phosphonium ylide, the key reagent in the Wittig reaction for the conversion of aldehydes and ketones to alkenes.

Materials:

- **Ethyltriphenylphosphonium chloride**

- A strong base (e.g., n-butyllithium, sodium amide, or 50% sodium hydroxide solution)[12][13]
- Anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane)[12][13]
- Aldehyde or ketone
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator
- Recrystallization solvent (e.g., 1-propanol or 95% ethanol/water)[10]

Procedure:

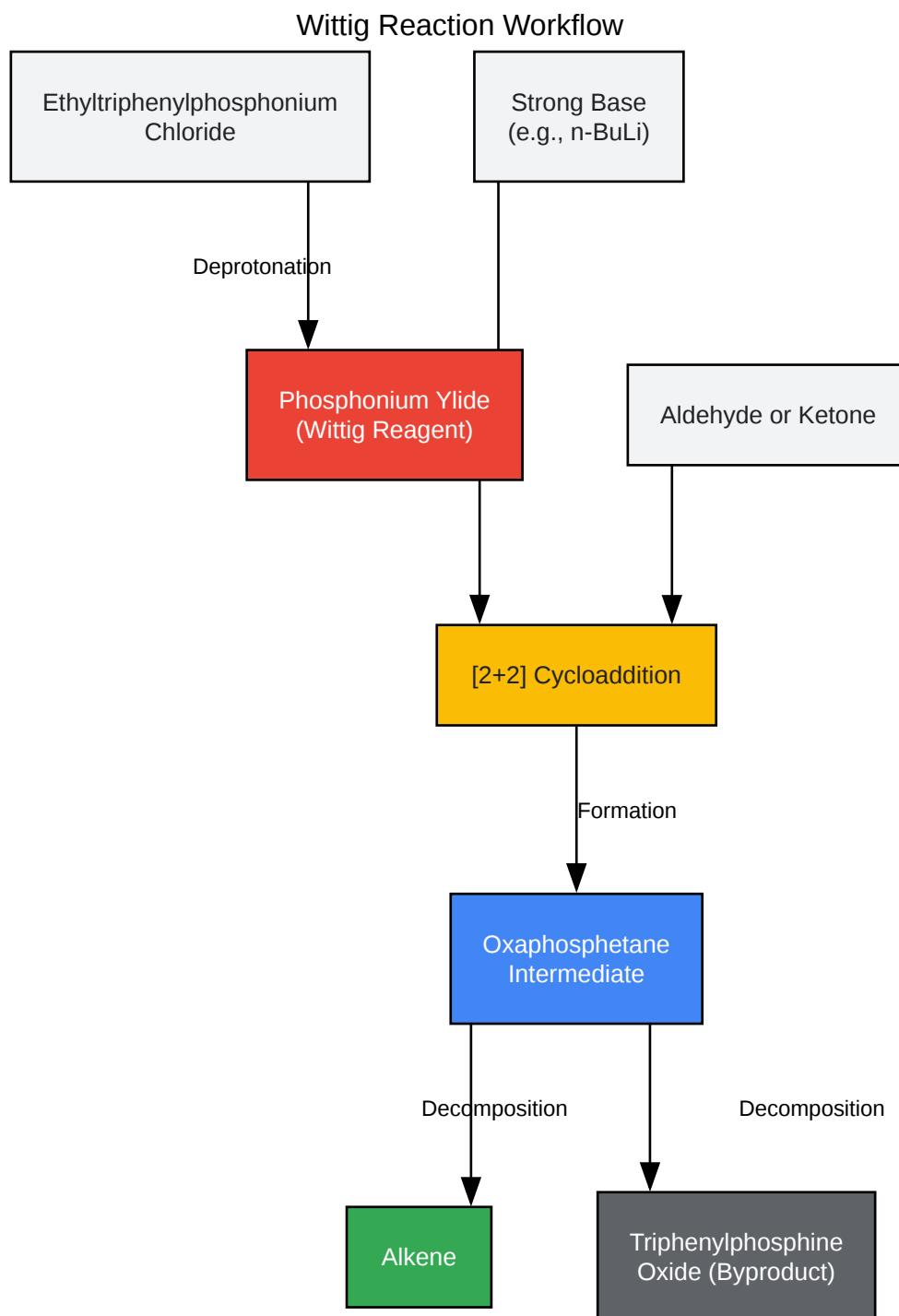
Part 1: Ylide Generation

- In a flame-dried flask under an inert atmosphere, suspend **ethyltriphenylphosphonium chloride** in an anhydrous solvent.
- Cool the suspension in an ice bath.
- Slowly add a strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change.

Part 2: Reaction with Carbonyl Compound

- To the freshly prepared ylide solution, add the aldehyde or ketone dissolved in the same anhydrous solvent dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 30 minutes to several hours).[12]

Part 3: Work-up and Purification

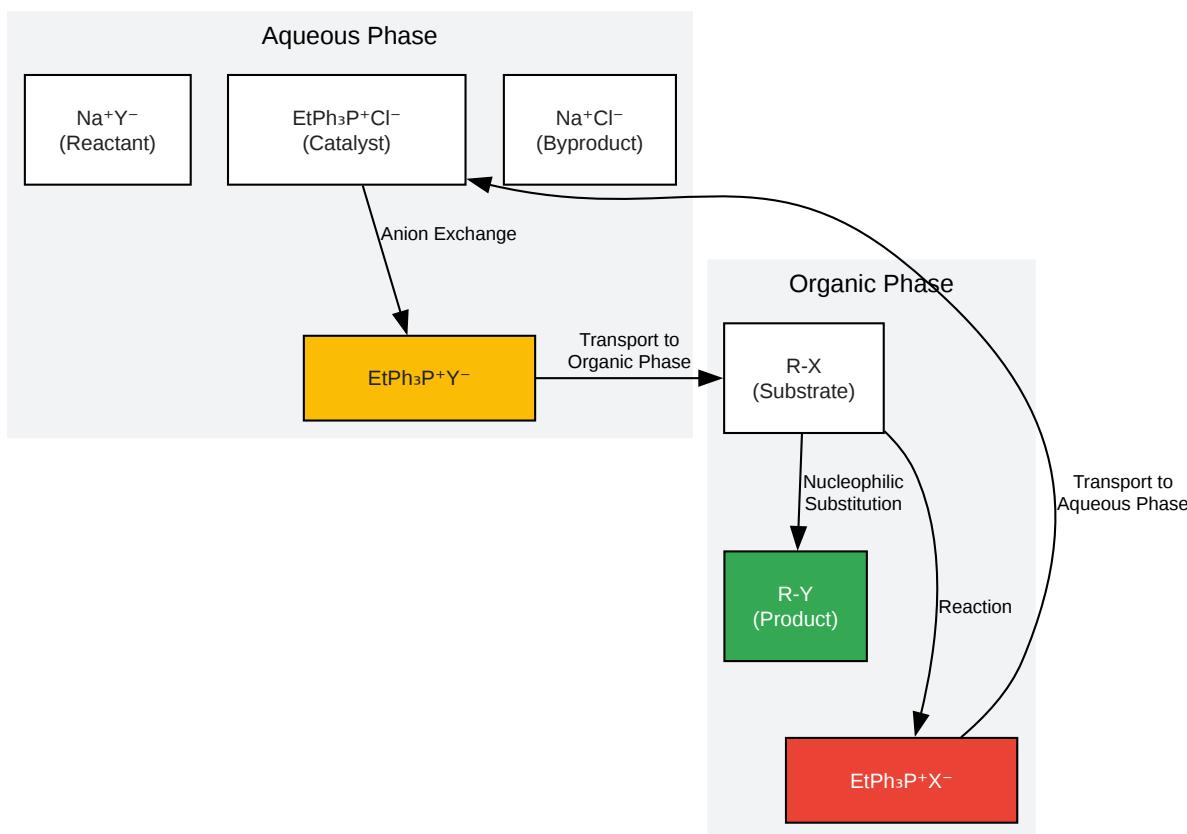

- Quench the reaction by adding water.

- Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).[10][12]
- Wash the combined organic layers with water and then with brine.[10]
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.[10]
- The crude product will contain the desired alkene and the byproduct, triphenylphosphine oxide.
- Purify the alkene by recrystallization. Triphenylphosphine oxide is generally more soluble in polar solvents like propanol or ethanol, allowing for its separation from the less polar alkene product.[5]

Signaling Pathways and Logical Relationships

The Wittig Reaction Workflow

The Wittig reaction proceeds through a well-defined sequence of steps, starting from the phosphonium salt to the final alkene product.


[Click to download full resolution via product page](#)

Caption: A diagram illustrating the key stages of the Wittig reaction.

Mechanism of Phase-Transfer Catalysis

Ethyltriphenylphosphonium chloride can also function as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase). The phosphonium cation shuttles anions from the aqueous phase into the organic phase, where they can react with the organic substrate.

Phase-Transfer Catalysis Mechanism

[Click to download full resolution via product page](#)

Caption: General mechanism of phase-transfer catalysis using a phosphonium salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN106397483A - Ethyl triphenyl phosphonium chloride preparation method - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. ijirset.com [ijirset.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Page loading... [guidechem.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Ethyltriphenylphosphonium Chloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b133397#ethyltriphenylphosphonium-chloride-cas-number-and-properties\]](https://www.benchchem.com/product/b133397#ethyltriphenylphosphonium-chloride-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com